molecular formula C19H20O5 B1225691 Deoxysappanone B trimethyl ether

Deoxysappanone B trimethyl ether

Cat. No.: B1225691
M. Wt: 328.4 g/mol
InChI Key: ZRSCGBGNKZDPOF-UHFFFAOYSA-N
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Description

Deoxysappanone B 7,4ʹ-dimethyl ether (Deox B 7,4) is a naturally occurring homoisoflavonoid derived from Biancaea sappan (L.) Tod. (syn. Caesalpinia sappan). Its chemical structure consists of a homoisoflavonoid backbone with methyl ether groups at positions 7 and 4ʹ (Figure 1A) . This compound has garnered attention for its potent anti-angiogenic, anti-parasitic, and anticancer properties.

Properties

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C19H20O5/c1-21-14-5-6-15-17(10-14)24-11-13(19(15)20)8-12-4-7-16(22-2)18(9-12)23-3/h4-7,9-10,13H,8,11H2,1-3H3

InChI Key

ZRSCGBGNKZDPOF-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=O)C(CO2)CC3=CC(=C(C=C3)OC)OC

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(CO2)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Chemical Reactions Analysis

DEOXYSAPPANONE B TRIMETHYL ETHER undergoes various chemical reactions, including:

Common reagents used in these reactions include diazomethane, dimethyl sulfate, sodium borohydride, and methanol. The major products formed from these reactions are various methylated derivatives and brazilin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Derivatives

Deoxysappanone B 7,3ʹ-Dimethyl Ether Acetate (Deox B-DMEA)
  • Structure : Differs by a methyl group at position 3ʹ instead of 4ʹ and an acetate modification .
  • Activity: Differential Cytotoxicity: Preferentially targets HCT116 colorectal cancer cells with oncogenic KRAS mutations (IC₅₀ shift from parental to KRAS knockout cells) . Limitations: Rejected in AML studies due to insufficient pharmacological data .
Deoxysappanone B (Unmodified)
  • Structure : Lacks methyl ether groups at positions 7 and 4ʹ .
  • Activity: No reactive oxygen species (ROS) induction in U2-OS cells, unlike piperlongumine analogs . Highlights the critical role of methyl ether groups in conferring anti-angiogenic activity.

Anti-Angiogenic Homoisoflavonoids

Ononetin and Pomiferin
  • Structural Features: Flavonoids with distinct substitution patterns (e.g., hydroxyl and prenyl groups) .
  • Activity: Ononetin: Inhibited ISV formation but showed incomplete vessel suppression compared to Deox B 7,4 . Pomiferin: Moderate anti-angiogenic activity with higher toxicity in zebrafish embryos .

Anti-Parasitic Homoisoflavonoids

Cedrelone and Baicalein
  • Structural Comparison: Cedrelone (a limonoid) and Baicalein (a flavone) lack homoisoflavonoid backbones .
  • Activity :
    • Anti-Cryptosporidial Efficacy : Cedrelone (EC₅₀ = 0.12 μM) and Baicalein (EC₅₀ = 0.15 μM) outperformed Deox B 7,4 (EC₅₀ = 0.58 μM) in killing Cryptosporidium parvum .
    • Irreversible Action : Cedrelone and Baicalein caused permanent parasite death, whereas Deox B 7,4 required prolonged exposure .
Lamellarin G Trimethyl Ether
  • Structure : A marine alkaloid with a pyrrole-carboline core .
  • Activity: Synthesized via Pd(II)-mediated cyclization (14–19% yield), with lower efficiency than Deox B 7,4 isolation from natural sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deoxysappanone B trimethyl ether
Reactant of Route 2
Deoxysappanone B trimethyl ether

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